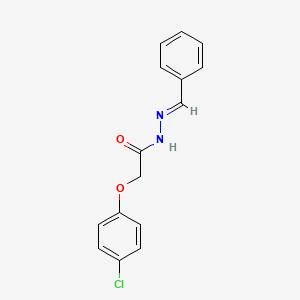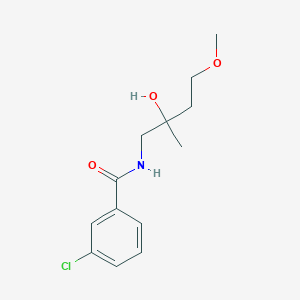
3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide, also known as ML239, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule belongs to the class of benzamides and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. In
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide involves its ability to bind to certain enzymes and receptors in the body. For example, it has been shown to bind to HDAC1 and inhibit its activity, leading to changes in gene expression. It has also been shown to bind to the G protein-coupled receptor GPR84, which is involved in inflammation and immune responses. By modulating the activity of these targets, 3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide may have potential therapeutic effects in a variety of disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the activity of HDAC1, leading to changes in gene expression. It has also been shown to inhibit the growth of certain cancer cell lines. In vivo studies have shown that it can reduce inflammation and improve glucose tolerance in animal models. These effects are likely due to its ability to bind to GPR84 and modulate immune and metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide in lab experiments is its specificity for certain targets such as HDAC1 and GPR84. This allows researchers to study the effects of modulating these targets without affecting other pathways in the body. However, one limitation of using this compound is its relatively low potency compared to other HDAC inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which could lead to off-target effects and toxicity.
Direcciones Futuras
There are several future directions for research on 3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide. One area of interest is its potential as a cancer therapeutic agent. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as a modulator of immune and metabolic pathways. Studies are needed to determine the effects of this compound on these pathways in various disease states. Additionally, the synthesis of analogs of 3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide may lead to compounds with improved potency and selectivity for certain targets.
Métodos De Síntesis
The synthesis of 3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide involves several steps. The starting material is 3-chlorobenzoic acid, which is converted to 3-chlorobenzoyl chloride using thionyl chloride. The resulting compound is then reacted with N-(2-hydroxy-4-methoxy-2-methylbutyl)amine in the presence of a base such as triethylamine to yield the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product can be optimized by varying the reaction conditions.
Aplicaciones Científicas De Investigación
3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide has been studied for its potential applications in scientific research. One area of interest is its ability to modulate the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme histone deacetylase 1 (HDAC1), which is involved in the regulation of gene expression. Inhibition of HDAC1 has been linked to anti-cancer effects, and 3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide may have potential as a cancer therapeutic agent.
Propiedades
IUPAC Name |
3-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(17,6-7-18-2)9-15-12(16)10-4-3-5-11(14)8-10/h3-5,8,17H,6-7,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVYVERNMUIKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

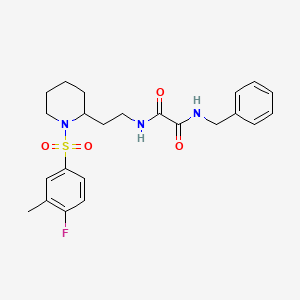

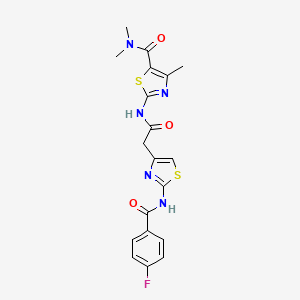

![N-((2-methyl-1H-indol-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2480338.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2480341.png)
![2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2480342.png)
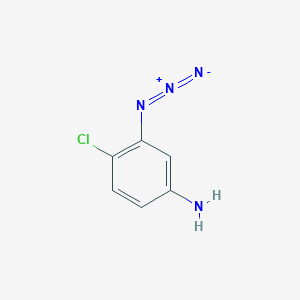
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)


